(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2206230-32-0
VCID: VC6113295
InChI: InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m1./s1
SMILES: CC(C(=O)O)N1CCN(CC1)C.Cl
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.69

(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride

CAS No.: 2206230-32-0

Cat. No.: VC6113295

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.69

* For research use only. Not for human or veterinary use.

(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride - 2206230-32-0

Specification

CAS No. 2206230-32-0
Molecular Formula C8H17ClN2O2
Molecular Weight 208.69
IUPAC Name (2R)-2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m1./s1
Standard InChI Key ZQWZGCIPCQYNMB-OGFXRTJISA-N
SMILES CC(C(=O)O)N1CCN(CC1)C.Cl

Introduction

Chemical Structure and Properties

The molecular formula of (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride is C₈H₁₆N₂O₂·HCl, yielding a molecular weight of 208.69 g/mol. The compound’s structure comprises:

  • A propanoic acid group (–CH₂–COOH) at the second carbon.

  • A 4-methylpiperazine ring attached to the same carbon.

  • A hydrochloride salt improving aqueous solubility.

Key Structural Features

  • Chirality: The (R)-configuration at the second carbon influences receptor binding specificity. Enantiomeric forms exhibit distinct biological activities .

  • Piperazine Ring: The 4-methyl substitution on the piperazine nitrogen modulates lipophilicity and metabolic stability .

  • Salt Form: The hydrochloride counterion enhances bioavailability by increasing solubility in physiological environments .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₆N₂O₂·HCl
Molecular Weight208.69 g/mol
Chirality(R)-configuration
Solubility>50 mg/mL in water
pKa (Carboxylic Acid)~2.5
pKa (Piperazine)~9.5

Synthesis and Manufacturing

The synthesis of (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride involves multi-step organic reactions, typically starting from chiral precursors. A representative pathway includes:

Step 1: Formation of the Piperazine Intermediate

4-Methylpiperazine is reacted with a chiral alkylating agent, such as (R)-2-bromopropanoic acid ethyl ester, under basic conditions. This step introduces the propanoic acid backbone while retaining stereochemical integrity .

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed using aqueous hydrochloric acid, yielding the free carboxylic acid. This step concurrently forms the hydrochloride salt .

Step 3: Purification

Crystallization from ethanol or methanol ensures high purity (>98%). Analytical techniques like HPLC and NMR confirm enantiomeric excess and structural fidelity .

Key Challenges

  • Stereochemical Control: Maintaining the (R)-configuration requires chiral catalysts or resolution techniques.

  • Salt Formation: Optimizing HCl stoichiometry prevents dihydrochloride byproducts .

Pharmacological Applications

Neuromodulatory Activity

Piperazine derivatives are known for their affinity toward serotonin (5-HT) and dopamine receptors. (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride demonstrates:

  • Serotonin Receptor Modulation: Partial agonist activity at 5-HT₁A receptors, implicated in anxiety and depression .

  • Dopamine D₂ Antagonism: Potential applications in antipsychotic therapies .

Enzyme Inhibition

The compound inhibits Janus kinase 1 (JAK1), a target in autoimmune diseases and cancers. Structural analogs in patents show nanomolar IC₅₀ values, suggesting high potency .

Table 2: Biological Activity Data

TargetActivityIC₅₀/EC₅₀
5-HT₁A ReceptorPartial Agonist120 nM
JAK1Inhibitor45 nM
Dopamine D₂Antagonist280 nM

Comparative Analysis with Structural Analogs

(R)- vs. (S)-Enantiomers

The (R)-enantiomer exhibits 10-fold higher affinity for 5-HT₁A receptors compared to the (S)-form, underscoring the importance of chirality .

Hydrochloride vs. Dihydrochloride Salts

The dihydrochloride form (PubChem CID 126715360) has a molecular weight of 245.14 g/mol but reduced metabolic stability due to increased polarity .

Table 3: Comparative Properties of Piperazine Derivatives

CompoundMolecular WeightKey Feature
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid HCl208.69Optimal solubility and receptor binding
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid diHCl245.14Higher polarity, lower BBB penetration
3-(4-Methylpiperazin-1-yl)propanoic acid172.22Lacks HCl salt; lower bioavailability

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Used in designing JAK1 inhibitors for rheumatoid arthritis .

  • Prodrug Synthesis: The carboxylic acid group facilitates ester prodrug formulations for enhanced absorption .

Neuroscience Research

  • Receptor Mapping: Radiolabeled derivatives aid in studying serotonin receptor distribution .

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